[(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride
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Overview
Description
Methanamine or Methylamine is an organic compound with a formula of CH3NH2. This colorless gas is a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group . It is the simplest primary amine .
Synthesis Analysis
Methylamine was initially synthesized in 1849 by Charles-Adolphe Wurtz through the hydrolysis of methyl isocyanate and its related compounds . An illustrative method involves utilizing the Hofmann rearrangement, resulting in the production of methylamine from acetamide and bromine gas .Molecular Structure Analysis
The molecular structure of a compound can be determined by several physicochemical methods. For example, the InChI code for a similar compound, ( (1s,3s)-3- (methylsulfonyl)cyclobutyl)methanamine hydrochloride, is 1S/C6H13NO2S.ClH/c1-10(8,9)6-2-5(3-6)4-7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+; .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Physical and Chemical Properties Analysis
Methylamine has a molar weight of 31.057 g/mol. It has a melting point of -38 ℃ (Alfa Aesar) and -93℃ (Sigma-Aldrich), and a boiling point of -6.3 ℃ (Sigma-Aldrich) and 49℃ (Alfa Aesar). Its density is 0,7 g/cm3 at 20 °C (Sigma-Aldrich) and 0.899 (Alfa Aesar). It is miscible with water, ethanol, benzene, acetone, and ether .Scientific Research Applications
Synthesis and Characterization Techniques
Large-scale syntheses and isolation procedures for related compounds demonstrate the importance of cation-exchange chromatography and selective complexation for purity and efficiency. These methods are crucial for developing pharmaceuticals and research chemicals, showcasing how structural variations can affect the synthesis process and the isolation of hydrochloride salts (Geue & Searle, 1983).
Antimicrobial and Anticancer Applications
Compounds structurally related to the query compound have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine were synthesized and found to exhibit variable degrees of antimicrobial activity (Visagaperumal et al., 2010). Furthermore, novel indole-based small molecules, including 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives, showed potent growth inhibitory action against cancer cell lines and were identified as SIRT1 enzyme inhibitors, indicating potential as anticancer agents (Panathur et al., 2013).
Analytical and Structural Characterization
The synthesis and structural characterization of novel compounds, such as a 1,3-Dithiolane Compound and its derivatives, highlight the importance of NMR and X-ray diffraction techniques in understanding the molecular structure and potential applications of these compounds in various fields (Zhai Zhi-we, 2014).
Advanced Material Applications
Research into monomers for adhesive polymers reveals the synthesis and characterization of new compounds with improved properties, such as hydrolytic stability and adhesive capabilities, indicating potential applications in material science and engineering (Moszner et al., 2006).
Future Directions
The formation of ion-pair complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions . The complex under study was examined for antimicrobial activity . All theoretical calculations were carried out in vacuum and water using the B3LYP level 6–311G (d,p) levels of theory .
Properties
IUPAC Name |
[(1S,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-9(2)13-7-10(8-14)11-5-3-4-6-12(11)13;/h3-6,9-10,13H,7-8,14H2,1-2H3;1H/t10-,13+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIKZGIICVQSSR-HTKOBJQYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=CC=CC=C12)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@@H](C2=CC=CC=C12)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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